
PANCREATIC POLYPEPTIDE (BOVINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pancreatic Polypeptide (Bovine) is a 36-amino acid peptide produced and secreted by PP cells (originally termed F cells) of the pancreas, primarily located in the Islets of Langerhans . It is part of a family of peptides that also includes Peptide YY and Neuropeptide Y . Pancreatic Polypeptide plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion .
Méthodes De Préparation
Pancreatic Polypeptide was initially discovered as a contaminant in the purification of insulin and subsequently isolated and purified from chicken and bovine pancreas . The synthetic preparation of Pancreatic Polypeptide involves solid-phase peptide synthesis, where protected peptide segments are coupled using an active ester method . Industrial production methods typically involve the isolation and purification of the peptide from bovine pancreas, followed by crystallization to obtain a pure form .
Analyse Des Réactions Chimiques
Pancreatic Polypeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pancreatic Polypeptide can lead to the formation of disulfide bonds, while reduction can break these bonds .
Applications De Recherche Scientifique
Pancreatic Polypeptide has numerous scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding . In biology, it is studied for its role in regulating pancreatic secretion and gastrointestinal motility . In medicine, Pancreatic Polypeptide is investigated for its potential as a biomarker for pancreatic tumors and other endocrine disorders . Additionally, it is used in industry for the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
The primary action of Pancreatic Polypeptide on the exocrine pancreas is to inhibit secretion in vivo by acting on receptors in the brain, leading to inhibition of vagal output to the pancreas . This effect is mediated through the Vagus nerve, which is the major stimulator of Pancreatic Polypeptide secretion . The molecular targets and pathways involved include receptors in the brain that regulate pancreatic secretion and gastrointestinal motility .
Comparaison Avec Des Composés Similaires
Pancreatic Polypeptide is part of a family of homologous peptides that includes Peptide YY and Neuropeptide Y . These peptides share about 50% homology with Pancreatic Polypeptide . Compared to other similar compounds, Pancreatic Polypeptide is unique in its ability to inhibit pancreatic secretion and regulate gastrointestinal motility . Other similar compounds include Peptide YY, which is involved in regulating appetite and energy balance, and Neuropeptide Y, which plays a role in stress response and cardiovascular function .
Propriétés
Numéro CAS |
102082-88-2 |
|---|---|
Formule moléculaire |
C186H287N53O56S2 |
Poids moléculaire |
4225.72 |
Synonymes |
PANCREATIC POLYPEPTIDE (BOVINE) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


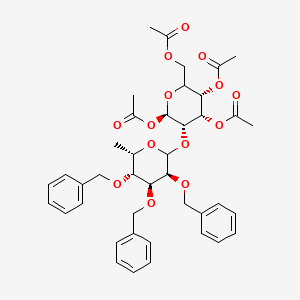

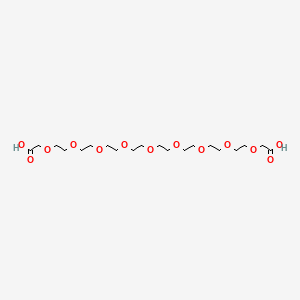

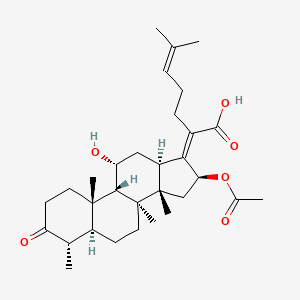

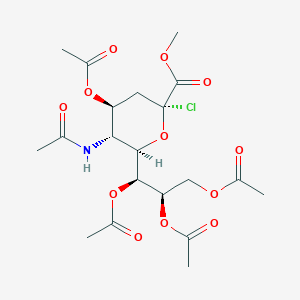
![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
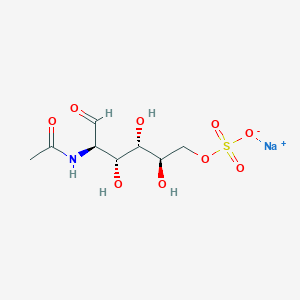
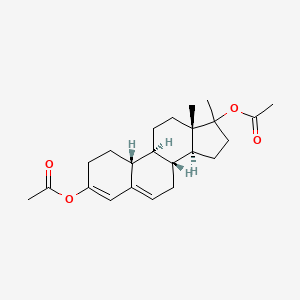
![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
